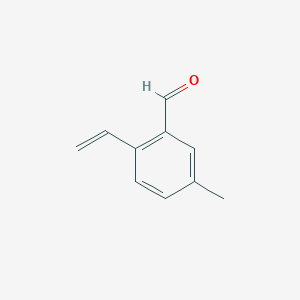
5-Methyl-2-vinylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a vinyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-2-vinylbenzaldehyde can be synthesized through various methods. One common approach involves the reduction and cross-coupling of substituted benzaldehydes. For instance, a two-step, one-pot procedure can be employed, where a stable aluminum hemiaminal serves as a tetrahedral intermediate, protecting the latent aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-vinylbenzoic acid.
Reduction: 5-Methyl-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
5-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-vinylbenzaldehyde depends on its specific application. In the context of its use in organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Vinylbenzaldehyde: Lacks the methyl group at the 5-position.
5-Methylbenzaldehyde: Lacks the vinyl group at the 2-position.
2-Methyl-5-vinylbenzaldehyde: A positional isomer with the methyl and vinyl groups swapped.
Uniqueness
5-Methyl-2-vinylbenzaldehyde is unique due to the presence of both the methyl and vinyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its similar compounds. This unique structure makes it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-ethenyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-8(2)6-10(9)7-11/h3-7H,1H2,2H3 |
InChI Key |
NLJHZVURLXDEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


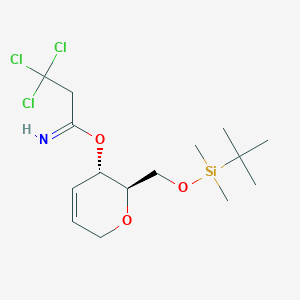
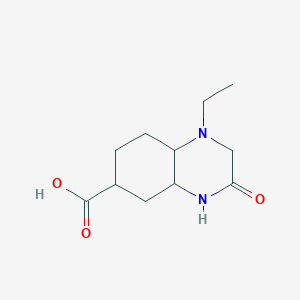
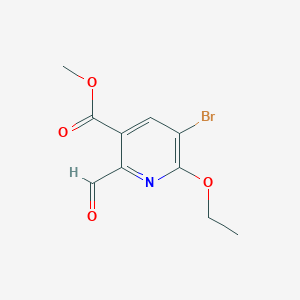
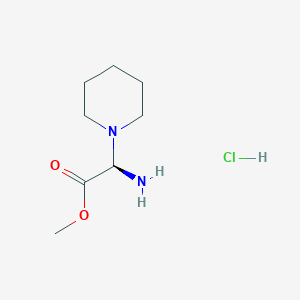
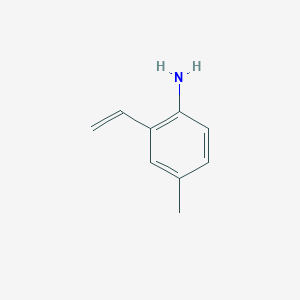

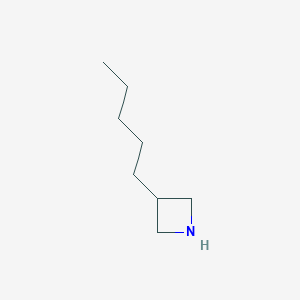
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
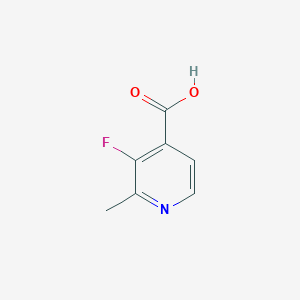
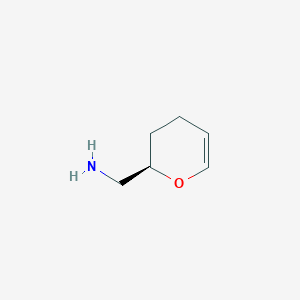
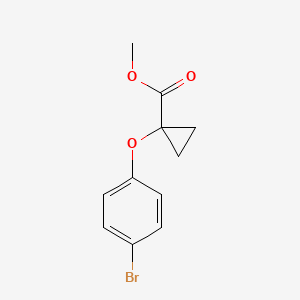
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
